9(11)-Dehydroaxinysterol
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Overview
Description
9(11)-dehydroaxinysterol is a 3beta-sterol having a 5alpha-ergostane skeleton with double bonds at C-6, C-9(11), C-22 and C-25 and a peroxy group between positions 5 and 8. An antineoplastic agent isolated from Okinawan sponge of the genus Axinyssa. It has a role as a metabolite and an antineoplastic agent. It is an organic peroxide, an organic heterotetracyclic compound, a secondary alcohol and a 3beta-sterol. It derives from a hydride of a 5alpha-ergostane.
Scientific Research Applications
Biologically Active Marine Compounds
9(11)-Dehydroaxinysterol, isolated from the Okinawan sponge of the genus Axinyssa, exhibits significant growth inhibitory effects against human cancer cell lines. This finding suggests its potential application in cancer research and treatment development (Iwashima, Terada, Iguchi, & Yamori, 2002).
Natural Product-Derived Compound Collections
The role of this compound in natural product-derived compound collections emphasizes its significance in chemical biology and medicinal chemistry. These collections, guided by structural classifications like SCONP, are crucial for discovering new therapeutic agents, including selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, a target in developing new treatments for diabetes, metabolic syndrome, and obesity (Koch et al., 2005).
Properties
Molecular Formula |
C28H40O3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1S,2R,5R,6R,10R,13S,15S)-5-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol |
InChI |
InChI=1S/C28H40O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,19-23,29H,1,9-11,13-14,17H2,2-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27+,28-/m0/s1 |
InChI Key |
UUHVMJGTJKDDFG-LEOBWYFPSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
Canonical SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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